molecular formula C12H13ClN2S B2966005 N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine CAS No. 477848-42-3

N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine

Cat. No.: B2966005
CAS No.: 477848-42-3
M. Wt: 252.76
InChI Key: WVLDCUSZTFFWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group, a chlorine atom, and a methyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine typically involves the reaction of 2-chloro-1,3-thiazole with benzylamine and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product from impurities .

Chemical Reactions Analysis

Types of Reactions

N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes or disrupt cellular processes by binding to key proteins. For example, it may interfere with the synthesis of nucleic acids or proteins, leading to the inhibition of microbial growth or viral replication . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: An antineoplastic agent with a thiazole component.

Uniqueness

N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c1-15(8-10-5-3-2-4-6-10)9-11-7-14-12(13)16-11/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLDCUSZTFFWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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